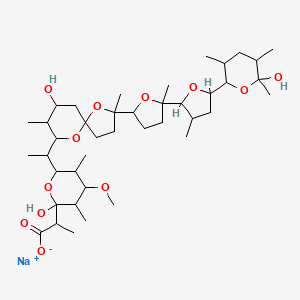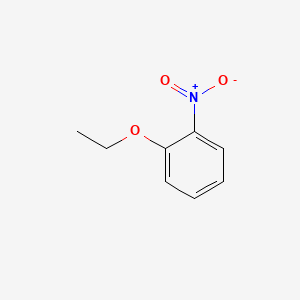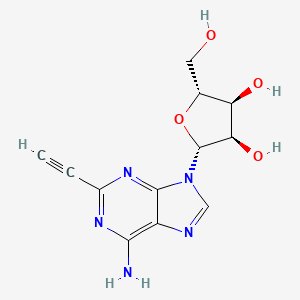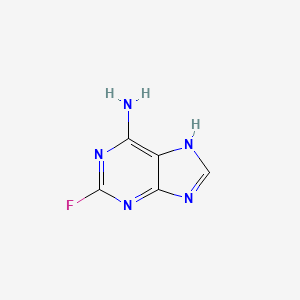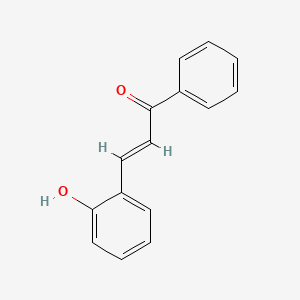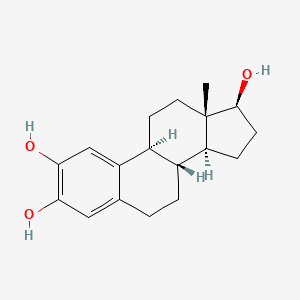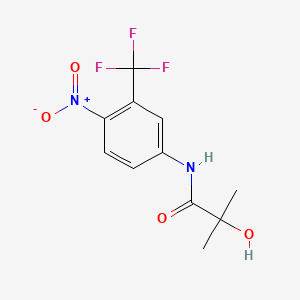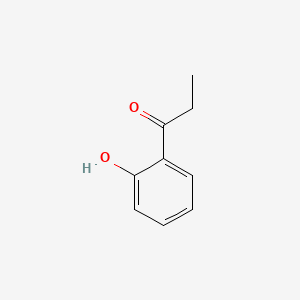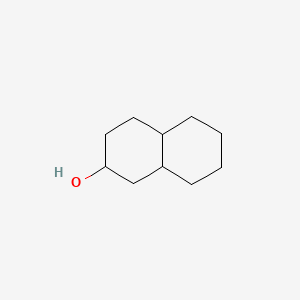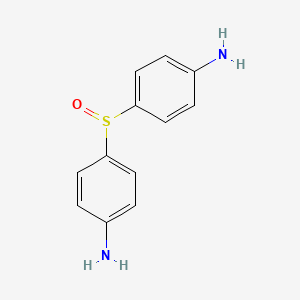
4,4'-Sulfinyldianiline
概要
説明
4,4’-Sulfinyldianiline, also known as di(p-aminophenyl) sulfoxide, 4,4’-diaminodiphenyl sulfoxide, or bis(p-aminophenyl) sulfoxide, is a compound with the molecular formula C12H12N2OS . It is an analog of dapsone .
Synthesis Analysis
The synthesis of 4,4’-Sulfinyldianiline has been reported in various studies . For instance, Gazdar and Smiles reported its preparation in 1908 . Another synthesis was reported by I.G. Farbenindustrie in 1939 . Berti et al. also described its synthesis in 1952 .Molecular Structure Analysis
The molecular structure of 4,4’-Sulfinyldianiline consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The molecular weight is 232.30 . The percent composition is C 62.04%, H 5.21%, N 12.06%, O 6.89%, S 13.80% .Chemical Reactions Analysis
4,4’-Sulfinyldianiline can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
4,4’-Sulfinyldianiline is an odorless white or creamy white crystalline powder with a slightly bitter taste . It is sensitive to oxidation and light and is insoluble in water . When heated to decomposition, it emits very toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides .科学的研究の応用
Sulfonamide Functionality in Drug Design
- Sulfonamide Antibacterials : 4,4'-Sulfinyldianiline, as part of the sulfonamide group, plays a crucial role in medicinal chemistry. Specifically, sulfonamide antibacterials, derivatives of 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase. This sulfonamide moiety mimics the carboxylic acid group of the natural substrate 4-aminobenzoic acid, essential for the activity of these compounds (Kalgutkar, Jones, & Sawant, 2010).
Dapsone in Dermatology and Beyond
- Dual Functions of Dapsone : Dapsone, a derivative of 4,4'-diaminodiphenylsulfone, exhibits both antimicrobial/antiprotozoal effects and anti-inflammatory features. Its diverse applications in chronic inflammatory disorders and dermatology highlight its significance. In vitro studies on dapsone have provided insights into its impact on various cellular and molecular mechanisms, including inflammatory effector cells, cytokines, and mediators (Wozel & Blasum, 2013).
Innovative Uses in Chemistry
- Fluorescent Probes for Sulfite Ion Detection : A dipyridyltriphenylamine derivative related to 4,4'-Sulfinyldianiline has been synthesized for detecting sulfite ions, particularly in the food industry. This compound exhibits far-red to near-infrared emission, demonstrating its potential in luminescent functional materials (Wu et al., 2017).
- Electrochemical and Electrochromic Behavior : The electroactive conducting copolymers of aniline and 4,4'-diaminodiphenyl sulfone show promising applications in electrochromic devices. These copolymers change color under different applied potentials, indicating their potential in material science (Manisankar, Vedhi, Selvanathan, & Somasundaram, 2005).
Environmental Applications
- Degradation of Sulfamethazine : The study of the degradation of sulfamethazine, a sulfonamide antibiotic, in heat-activated persulfate oxidation processes, provides insights into environmental remediation strategies. This research highlights the potential of such methods in treating water contaminated with sulfonamides (Fan, Ji, Kong, Lu, & Zhou, 2015).
Advanced Material Science
- Nanosized N-sulfonated Brönsted Acidic Catalyst : The innovative use of a nanosized N-sulfonic acid catalyst demonstrates its efficacy in promoting the synthesis of polyhydroquinoline derivatives. This showcases the compound's potential in catalysis and material science (Goli-Jolodar, Shirini, & Seddighi, 2016).
Spectrophotometric Analysis
- Determination of 4,4'-Sulphonyldianiline : A spectrophotometric method for determining 4,4'-sulphonyldianiline (dapsone) is described. This method highlights its applications in analytical chemistry, specifically in the determination of dapsone in pharmaceuticals (Nagaraja, Sunitha, Yathirajan, & Vasantha, 2003).
Safety And Hazards
Exposure to 4,4’-Sulfinyldianiline can cause a variety of symptoms, including somnolence, retinal changes, cyanosis, jaundice, changes in tubules and other kidney changes, hemolysis with or without anemia, joint effects, hepatitis, dermatitis, and peripheral neuritis . It is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation .
特性
IUPAC Name |
4-(4-aminophenyl)sulfinylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHMOYLTXMLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152285 | |
| Record name | 4,4'-Sulfinyldianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Sulfinyldianiline | |
CAS RN |
119-59-5 | |
| Record name | 4,4′-Diaminodiphenyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Sulfinyldianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medapsol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Sulfinyldianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-SULFINYLDIANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I647535GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


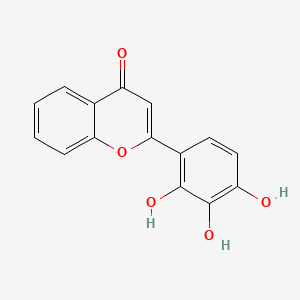
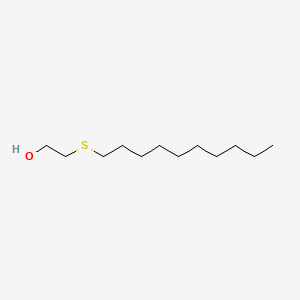
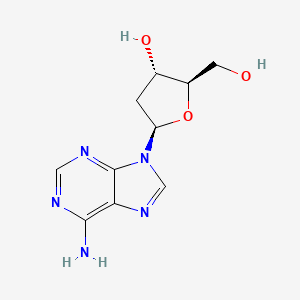
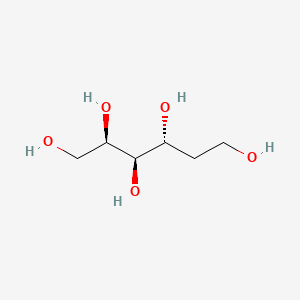
![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)
